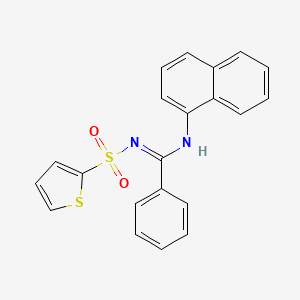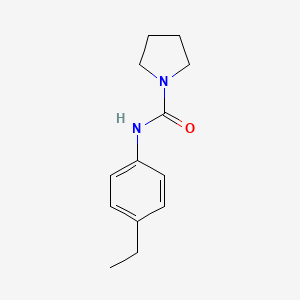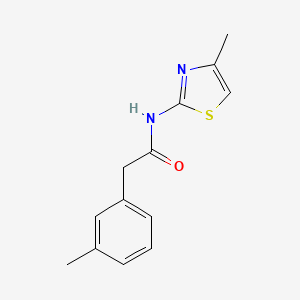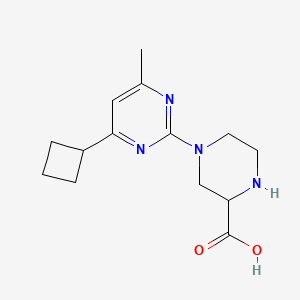
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, commonly referred to as NTBC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was originally developed as a treatment for hereditary tyrosinemia type 1 (HT-1), a rare metabolic disorder that affects the liver. However, recent research has suggested that NTBC may have broader applications in the treatment of other diseases as well.
Wirkmechanismus
The mechanism of action of NTBC is complex and varies depending on the disease being studied. In general, NTBC works by blocking the activity of specific enzymes that are involved in disease progression. For example, in cancer research, NTBC blocks the activity of tyrosine kinases, which are enzymes that are overexpressed in many types of cancer and play a key role in tumor growth and proliferation. In diabetes research, NTBC blocks the activity of HPPD, which is an enzyme that is involved in the production of glucose in the liver. By blocking HPPD, NTBC reduces the amount of glucose produced by the liver, which can help to control blood glucose levels in patients with diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBC vary depending on the disease being studied. In general, NTBC has been shown to have a positive impact on liver function, glucose metabolism, and tumor growth. In liver disease research, NTBC has been shown to reduce the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, which can improve liver function and reduce the risk of liver cancer. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the production of glucose in the liver. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NTBC in lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an ideal candidate for drug development studies, as it can be easily modified to improve its efficacy and reduce its toxicity. However, one of the main limitations of using NTBC in lab experiments is that it is a relatively new drug that has not been extensively studied in humans. As a result, there is still much that is unknown about its long-term safety and efficacy.
Zukünftige Richtungen
There are many potential future directions for research on NTBC. Some possible areas of focus include:
1. Developing new formulations of NTBC that are more effective and less toxic than the current formulation.
2. Studying the long-term safety and efficacy of NTBC in humans, particularly in patients with liver diseases and cancer.
3. Investigating the potential use of NTBC in combination with other drugs to improve its efficacy and reduce its toxicity.
4. Exploring the role of NTBC in other diseases, such as metabolic disorders and neurological disorders.
5. Developing new methods for synthesizing and purifying NTBC that are more efficient and cost-effective.
Overall, NTBC is a promising drug that has the potential to be used in the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy in humans.
Synthesemethoden
NTBC can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-naphthol with 2-thiophenesulfonyl chloride, followed by the addition of benzenecarboximidamide. The resulting compound is then purified using column chromatography to obtain pure NTBC.
Wissenschaftliche Forschungsanwendungen
NTBC has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and liver diseases. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases, which are enzymes that play a key role in cell growth and proliferation. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the activity of a specific enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). In liver disease research, NTBC has been shown to improve liver function and reduce the risk of liver cancer by blocking the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-27(25,20-14-7-15-26-20)23-21(17-9-2-1-3-10-17)22-19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIRKQRLRFNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)
![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)

![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)